
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
説明
The compound “1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a pyrrolidinyl group, a pyridazinyl group, and a phenyl group, all connected by urea linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (benzyl, pyrrolidinyl, pyridazinyl, and phenyl groups), followed by their connection via urea linkages. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The pyrrolidinyl group, for example, is a five-membered ring with one nitrogen atom . The benzyl, phenyl, and pyridazinyl groups are all aromatic, meaning they contain a ring of atoms with alternating single and double bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrogen in the pyrrolidinyl group could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of nitrogen in the pyrrolidinyl group could potentially make the compound more polar .科学的研究の応用
Anti-Tubercular Activity
1-Benzyl-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: has been investigated for its anti-tubercular potential. Researchers synthesized novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated efficacy without being toxic to human cells .
Apoptosis Induction in Cancer Cells
In a separate study, compound 10ec (a derivative of our target compound) was found to induce apoptosis in BT-474 breast cancer cells. Detailed biological studies, including acridine orange/ethidium bromide staining and annexin V-FITC/propidium iodide assays, supported its apoptotic effects. Additionally, the clonogenic assay revealed concentration-dependent inhibition of colony formation in BT-474 cells .
Kinase Inhibition
The pyrrolidine moiety within our compound scaffold has shown promise as a versatile scaffold for kinase inhibition. Specifically, derivatives of this compound exhibited nanomolar activity against CK1γ and CK1ε. Further modifications could explore how the chiral moiety influences kinase inhibition .
Antimicrobial Potential
Among the different derivatives, compounds 1a and 1b demonstrated good antimicrobial potential. Their activity against specific pathogens warrants further investigation .
Drug Design and Optimization
The unique structure of This compound makes it an interesting candidate for drug design and optimization. Researchers have explored its molecular interactions through docking studies, suggesting its suitability for further development .
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets . Pyrrolidine derivatives have also been reported to exhibit nanomolar activity against CK1γ and CK1ε .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their function . The chiral moiety of pyrrolidine derivatives has been suggested to influence kinase inhibition .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other activities .
特性
IUPAC Name |
1-benzyl-3-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(23-16-17-6-2-1-3-7-17)24-19-10-8-18(9-11-19)20-12-13-21(26-25-20)27-14-4-5-15-27/h1-3,6-13H,4-5,14-16H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIQMZGYBPMHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3207886.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone](/img/structure/B3207891.png)
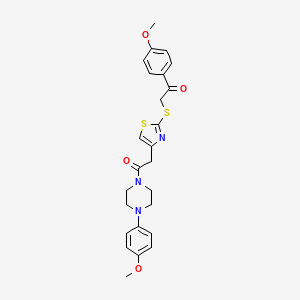
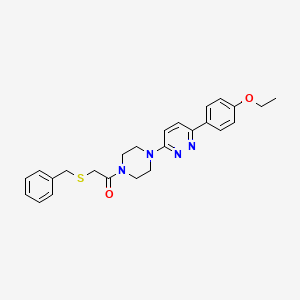
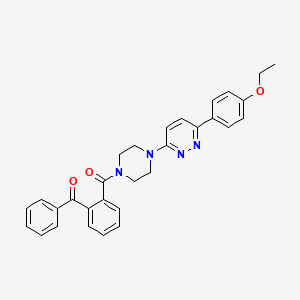
![1-(Benzo[d][1,3]dioxol-5-yl)-2-((4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)ethanone](/img/structure/B3207913.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide](/img/structure/B3207934.png)
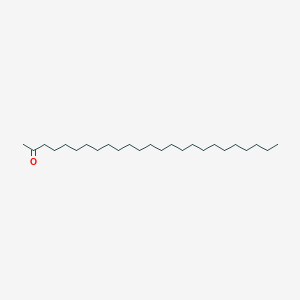
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-morpholinopyridazin-3-yl)phenyl)urea](/img/structure/B3207945.png)
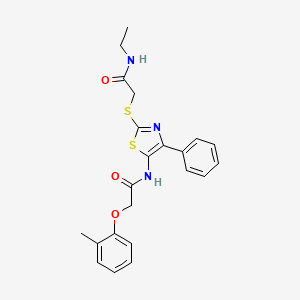
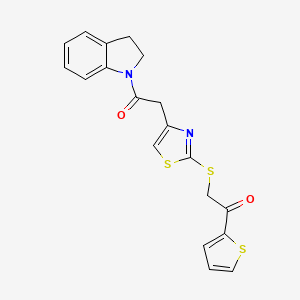
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-butylphenyl)acetamide](/img/structure/B3207961.png)